6-Amino-4-nitropyridin-2-ol 6-Amino-4-nitropyridin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18851981
InChI: InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-5(9)7-4/h1-2H,(H3,6,7,9)
SMILES:
Molecular Formula: C5H5N3O3
Molecular Weight: 155.11 g/mol

6-Amino-4-nitropyridin-2-ol

CAS No.:

Cat. No.: VC18851981

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-nitropyridin-2-ol -

Specification

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
IUPAC Name 6-amino-4-nitro-1H-pyridin-2-one
Standard InChI InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-5(9)7-4/h1-2H,(H3,6,7,9)
Standard InChI Key SMSQPPHJGNHNLY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(NC1=O)N)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

6-Amino-4-nitropyridin-2-ol (molecular formula: C₅H₅N₃O₃) features a pyridine backbone with three functional groups:

  • Hydroxyl group (-OH) at position 2: Enhances solubility in polar solvents and participates in hydrogen bonding.

  • Nitro group (-NO₂) at position 4: Introduces electron-withdrawing effects, influencing reactivity and stability.

  • Amino group (-NH₂) at position 6: Acts as an electron-donating group, moderating the electronic effects of the nitro group.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight155.11 g/mol
Density1.54 g/cm³ (estimated)
Melting Point205–210°C (decomposes)
SolubilityModerate in DMSO, aqueous acids
pKa (Hydroxyl group)~8.2

Synthesis Pathways

Nitration of 6-Aminopyridin-2-ol

A common route involves the direct nitration of 6-aminopyridin-2-ol using a nitrating mixture (HNO₃/H₂SO₄). The amino group directs nitration to the para position (C4), yielding 6-amino-4-nitropyridin-2-ol .

Procedure:

  • Nitration: 6-Aminopyridin-2-ol (10 g) is dissolved in concentrated sulfuric acid (50 mL) at 0–5°C.

  • Addition of HNO₃: Fuming nitric acid (5 mL) is added dropwise while maintaining the temperature below 10°C.

  • Reaction Completion: The mixture is stirred at 25°C for 6 hours, poured onto ice, and neutralized with NaHCO₃.

  • Isolation: The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
    Yield: 65–70% .

Diazotization and Hydrolysis

An alternative method from patent literature involves diazotization of 4-chloro-2-amino-3-nitropyridine followed by hydrolysis :

  • Diazotization: 4-Chloro-2-amino-3-nitropyridine is treated with NaNO₂/HCl at 0–5°C.

  • Hydrolysis: The intermediate diazonium salt is heated to 60–80°C in water, yielding 4-chloro-3-nitropyridin-2-ol.

  • Amination: The chloro group at C4 is replaced with NH₂ via nucleophilic substitution using ammonia under high pressure.

Key Challenges:

  • Nitro group stability under amination conditions requires precise temperature control.

  • Competing reactions may form byproducts like 6-nitro isomers.

Reactivity and Functionalization

Electrophilic Substitution

The amino group at C6 activates the ring toward electrophilic attack, while the nitro group deactivates it. This duality allows selective functionalization:

  • Sulfonation: Occurs at C5 due to the nitro group’s meta-directing effect.

  • Halogenation: Bromination with Br₂/FeBr₃ targets C3 .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 6,4-diaminopyridin-2-ol—a precursor for polyamide polymers .

Applications in Pharmaceutical Chemistry

Antibacterial Agents

6-Amino-4-nitropyridin-2-ol derivatives exhibit activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by inhibiting DNA gyrase .

Anticancer Research

In vitro studies show moderate cytotoxicity against HeLa cells (IC₅₀: 50 µM) through ROS-mediated apoptosis.

Industrial and Materials Science Applications

Dye Synthesis

The compound serves as an intermediate for azo dyes, imparting bright yellow-to-orange hues.

Coordination Chemistry

It acts as a bidentate ligand, forming complexes with Cu(II) and Fe(III) for catalytic applications .

Computational Insights

Density Functional Theory (DFT) calculations reveal:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localized at O and N atoms, favoring metal coordination.

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